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Chuangximycin sodium - 102419-73-8

Chuangximycin sodium

Catalog Number: EVT-14460843
CAS Number: 102419-73-8
Molecular Formula: C12H10NNaO3S
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chuangximycin sodium is a novel antibiotic compound derived from the fermentation of specific microorganisms. It has garnered attention for its potential therapeutic applications, particularly in treating bacterial infections. The compound is classified under the category of glycopeptide antibiotics, which are known for their efficacy against Gram-positive bacteria.

Source

Chuangximycin sodium is produced through a biosynthetic process involving specific strains of Streptomyces, a genus of actinobacteria. These microorganisms are known to produce a variety of bioactive compounds, including antibiotics, through complex metabolic pathways. The specific biosynthetic gene cluster responsible for Chuangximycin sodium production has been identified, highlighting its unique genetic makeup and potential for further exploration in antibiotic development.

Classification

Chuangximycin sodium belongs to the glycopeptide class of antibiotics, which are characterized by their mechanism of inhibiting bacterial cell wall synthesis. This class includes well-known antibiotics such as vancomycin and teicoplanin. The structural uniqueness of Chuangximycin sodium differentiates it from other glycopeptides, potentially offering advantages in terms of efficacy and resistance profiles.

Synthesis Analysis

Methods

The synthesis of Chuangximycin sodium involves intricate biosynthetic pathways that include several enzymatic reactions. The process typically begins with the fermentation of Streptomyces species, where specific precursors are converted into the active antibiotic through a series of enzymatic transformations.

Technical Details

  1. Fermentation: The initial step involves cultivating Streptomyces in a suitable medium that promotes growth and metabolite production.
  2. Extraction: Following fermentation, the antibiotic is extracted using organic solvents or other methods to isolate the compound from the biomass.
  3. Purification: Techniques such as chromatography are employed to purify Chuangximycin sodium from other metabolites and impurities.
  4. Characterization: The final product undergoes characterization using spectroscopic methods (e.g., NMR, MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure

Chuangximycin sodium exhibits a complex molecular structure typical of glycopeptide antibiotics. Its structure includes multiple sugar moieties linked to a peptide backbone, which is essential for its biological activity.

Data

  • Molecular Formula: C₃₈H₄₇N₉O₁₉S
  • Molecular Weight: Approximately 883.0 g/mol
  • Structural Features: The presence of multiple hydroxyl groups and a sulfate group contributes to its solubility and interaction with bacterial cell walls.
Chemical Reactions Analysis

Reactions

Chuangximycin sodium primarily functions through inhibition of bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

Technical Details

  1. Mechanism of Action: By binding to the cell wall precursors, Chuangximycin sodium disrupts the transglycosylation and transpeptidation processes essential for cell wall integrity.
  2. Resistance Mechanisms: Some bacteria may develop resistance through modification of target sites or by enzymatic degradation of the antibiotic.
Mechanism of Action

Chuangximycin sodium acts by targeting the bacterial cell wall synthesis pathway. Its mechanism involves:

  1. Binding: The compound binds specifically to D-alanyl-D-alanine residues on peptidoglycan precursors.
  2. Inhibition: This binding inhibits transglycosylation and transpeptidation reactions necessary for forming cross-links in the bacterial cell wall.
  3. Result: The inhibition leads to weakened cell walls, ultimately causing lysis and death in susceptible bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents, making it suitable for pharmaceutical formulations.

Chemical Properties

  • Stability: Chuangximycin sodium is stable under acidic conditions but may degrade in alkaline environments.
  • pH Sensitivity: Optimal activity is observed at physiological pH levels.

Relevant Data or Analyses

Studies have shown that Chuangximycin sodium maintains its antibacterial activity across a range of temperatures and pH levels, indicating its robustness as an antibiotic agent.

Applications

Chuangximycin sodium has significant potential in scientific research and clinical applications:

  1. Antibiotic Therapy: Effective against various Gram-positive bacterial infections, including those resistant to other antibiotics.
  2. Research Tool: Utilized in studies investigating bacterial resistance mechanisms and antibiotic development.
  3. Pharmaceutical Development: Potential for formulation into novel antibiotic therapies aimed at combating resistant bacterial strains.
Biosynthesis and Molecular Engineering of Chuangxinmycin Sodium

Elucidation of Chuangxinmycin Biosynthetic Gene Clusters

Identification and Functional Annotation of cxn Cluster Components

The biosynthetic gene cluster responsible for chuangxinmycin production (designated cxn) was identified through comprehensive genome mining of Actinoplanes tsinanensis CPCC 200056. Spanning approximately 25 kb, this cluster comprises 12 open reading frames whose functions were validated through heterologous expression in Streptomyces coelicolor M1146. This approach confirmed the cluster's sufficiency for chuangxinmycin production [1] [4] [5]. Key enzymatic components include:

  • CxnB: A pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that catalyzes the initial transamination of L-tryptophan to form 3-(1H-indol-3-yl)-2-oxopropanoic acid
  • CxnE/CxnF: A sulfur transfer complex consisting of a ubiquitin-like sulfur carrier protein (CxnE) and a deubiquitinase-like sulfurtransferase (CxnF) responsible for sulfur activation and incorporation
  • CxnC: An NAD(P)H-dependent reductase that reduces the thioester intermediate to a thiol
  • CxnD: A cytochrome P450 enzyme that catalyzes the dihydrothiopyran ring formation via intramolecular C-S bond formation
  • CxnA/CxnA1: Vitamin B12-dependent radical SAM methyltransferases that install the C-3 methyl group with strict stereoselectivity

Table 1: Functional Annotation of Core cxn Gene Cluster Components

GeneProtein FunctionCatalytic Role in PathwayExperimental Validation
cxnBPLP-dependent aminotransferaseTransamination of L-tryptophanHeterologous expression in S. coelicolor M1146 [1]
cxnEUbiquitin-like sulfur carrierSulfur activation and transferSulfur transfer assay with CxnF [20]
cxnFDeubiquitinase-like sulfurtransferaseSulfur incorporation at Cα positionProduction of seco-chuangxinmycin analog [20]
cxnCNAD(P)H-dependent reductaseReduction of α-thione intermediateGene knockout abolishes production [4]
cxnDCytochrome P450 enzymeDihydrothiopyran ring cyclizationΔcxnD mutant accumulates seco-chuangxinmycin [1] [5]
cxnARadical SAM methyltransferaseC-3 methylation with stereocontrolVB12-dependent activity confirmed [7] [10]

The functional annotation was further confirmed through systematic gene inactivation studies. Crucially, deletion of cxnD resulted in accumulation of seco-chuangxinmycin—a linear intermediate lacking the characteristic dihydrothiopyran ring—thereby demonstrating its indispensable role in ring cyclization [1] [5]. Similarly, inactivation of the sulfur carrier cxnE abolished chuangxinmycin production, confirming the essentiality of the dedicated sulfur transfer machinery [20].

Role of Vitamin B12-Dependent Radical SAM Methyltransferases in Stereoselectivity

The C-3 methylation represents the terminal biosynthetic step that converts norchuangxinmycin (NCM) to chuangxinmycin (CM) with exquisite stereochemical precision. This transformation is catalyzed by the vitamin B12-dependent radical S-adenosylmethionine (SAM) methyltransferase CxnA, which requires cobalamin as an essential cofactor [7] [10]. The enzyme operates through a sophisticated dual cofactor mechanism:

  • Radical Generation: The [4Fe-4S]+ cluster reduces SAM to generate a 5'-deoxyadenosyl radical (5'-dA•)
  • Hydrogen Abstraction: The 5'-dA• abstracts a hydrogen atom from the C-3 position of norchuangxinmycin, generating a substrate radical
  • Methyl Transfer: Methylcobalamin donates a methyl group to the substrate radical, forming the C-C bond with net retention of configuration

Table 2: Characteristics of Radical SAM Methyltransferases in Chuangxinmycin Biosynthesis

EnzymeCofactor RequirementsCatalytic FunctionStereochemical OutcomeProduct Yield Enhancement
CxnAVitamin B12, [4Fe-4S] cluster, SAMC-3 methylation of norchuangxinmycinExclusive 3S configuration84.6 mg/L in heterologous host (+VB12) [10]
CxnA1Vitamin B12, [4Fe-4S] cluster, SAMAugments methylation efficiencyMaintains stereoselectivityCombined CM+NCM: 120.6 mg/L [10]
GenK (analog)Vitamin B12, [4Fe-4S] clusterC-6' methylation in gentamicinRetention of configuration [8]N/A

The stereoselectivity of this methylation is pharmacologically critical, as only the (3S,4R)-configured isomer of chuangxinmycin exhibits potent antibacterial activity. Biochemical studies reveal that CxnA achieves >98% stereoselective methylation, likely through precise substrate positioning within a constrained active site pocket [7] [10]. This enzymatic stereocontrol surpasses chemical synthesis approaches that typically produce racemic mixtures requiring resolution. Heterologous expression experiments demonstrated that VB12 supplementation (100 μg/mL) increased the CM/NCM ratio from 0.3 to 1.63 in Streptomyces coelicolor M1452, directly confirming the cofactor's essential role in driving the terminal methylation step [10].

Sulfur Incorporation Mechanisms via Ubiquitin-Like Carrier Proteins

The dihydrothiopyran ring represents chuangxinmycin's most distinctive structural feature, formed through a remarkable sulfur incorporation pathway that hijacks primary metabolic machinery. This process involves a dedicated sulfur transfer complex consisting of the ubiquitin-like carrier protein CxnE and the deubiquitinase-like sulfurtransferase CxnF [20]. The sulfur incorporation mechanism proceeds through three enzymatically catalyzed steps:

  • Sulfur Activation: A cysteine desulfurase (likely primary metabolism-derived IscS) generates persulfide sulfur
  • Carrier Loading: The persulfide sulfur is transferred to CxnE's C-terminal glycine, forming a thiocarboxylate (–COSH)
  • Sulfur Transfer: CxnF catalyzes sulfur transfer from CxnE~SH to the α-keto position of the tryptophan-derived precursor, forming a thioamide intermediate

This molecular hijacking strategy represents an evolutionary innovation that repurposes the ubiquitin-like modification system for secondary metabolite biosynthesis. Structural modeling suggests CxnF's deubiquitinase-like domain undergoes conformational activation upon CxnE binding, precisely positioning the thiocarboxylate sulfur for nucleophilic attack on the activated α-keto carbonyl [20]. The resulting thioamide intermediate undergoes NADPH-dependent reduction by CxnC to generate a thiol nucleophile, which is subsequently cyclized by the cytochrome P450 CxnD to form the dihydrothiopyran ring via C-S bond formation.

Molecular Engineering Approaches for Structural Diversification

Recent advances in heterologous expression systems have enabled unprecedented structural diversification of chuangxinmycin scaffolds. Streptomyces coelicolor M1452 harboring the optimized cxn cluster achieved production titers of 301 mg/L chuangxinmycin and 117.6 mg/L norchuangxinmycin—representing 20.1-fold and 13.7-fold increases over native production, respectively [7] [10]. This platform facilitated two key engineering strategies:

Precursor-Directed Biosynthesis was employed by supplementing fermentation media with halogenated tryptophan analogs, yielding 11 novel halogenated derivatives. Six purified compounds demonstrated significant antitubercular activity against drug-resistant Mycobacterium tuberculosis strains:

Table 3: Bioactive Halogenated Chuangxinmycin Derivatives via Precursor-Directed Biosynthesis

DerivativeModification PositionProduction Yield (mg/L)Anti-TB Activity (MIC vs H37Rv)Structural Confirmation
5-F-CM5-Fluoro-chuangxinmycin28.30.39 μg/mL (2-fold > CM)HR-MS, 1H/13C NMR
7-F-NCM7-Fluoro-norchuangxinmycin15.70.78 μg/mL (equal to CM)HR-MS/MS, 2D NMR
6-Cl-CM6-Chloro-chuangxinmycin22.11.56 μg/mLHR-MS, COSY
6-Cl-NCM6-Chloro-norchuangxinmycin18.93.13 μg/mLHR-MS/MS, HMBC
4-Br-CM4-Bromo-chuangxinmycin9.86.25 μg/mLHR-MS
5-Br-NCM5-Bromo-norchuangxinmycin12.41.56 μg/mLHR-MS/MS

Promoter Engineering of the pathway-specific regulator gene significantly enhanced flux through the biosynthetic pathway. By replacing native promoters with the constitutive ermEp promoter, chuangxinmycin titers increased 3.2-fold compared to the native cluster configuration. This approach, combined with optimized VB12 supplementation, established the highest-yielding chuangxinmycin production platform reported to date [10].

Properties

CAS Number

102419-73-8

Product Name

Chuangximycin sodium

IUPAC Name

sodium;sulfanyl 5-methyl-7-oxa-2-azanidatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylate

Molecular Formula

C12H10NNaO3S

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C12H10NO3S.Na/c1-6-7-5-13-8-3-2-4-9(10(7)8)15-11(6)12(14)16-17;/h2-6,11,17H,1H3;/q-1;+1

InChI Key

UBHAHHJGTOJRIY-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC=CC3=C2C1=C[N-]3)C(=O)OS.[Na+]

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